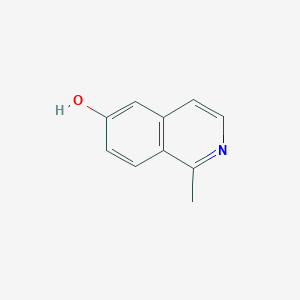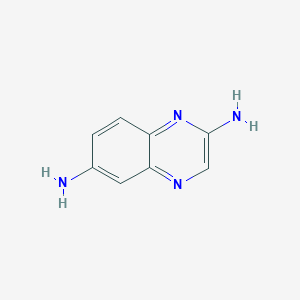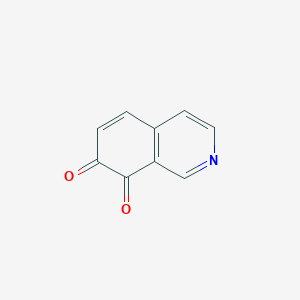
(6-Amino-1H-purin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-1H-purin-2-yl)methanol is a chemical compound that belongs to the class of purines It is characterized by the presence of an amino group at the 6th position and a hydroxymethyl group at the 2nd position of the purine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-1H-purin-2-yl)methanol typically involves multistep processes. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired compound using specific reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of specialized catalysts and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-1H-purin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (6-Amino-1H-purin-2-yl)carboxylic acid, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(6-Amino-1H-purin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various purine derivatives.
Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of (6-Amino-1H-purin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer and antiviral therapies. The compound’s effects are mediated through its binding to purine receptors and other cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine with similar structural features.
Guanine: Another purine base found in DNA and RNA.
Hypoxanthine: A purine derivative involved in nucleotide metabolism.
Uniqueness
What sets (6-Amino-1H-purin-2-yl)methanol apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C6H7N5O |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
(6-amino-7H-purin-2-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-4-6(9-2-8-4)11-3(1-12)10-5/h2,12H,1H2,(H3,7,8,9,10,11) |
Clé InChI |
RDXVNNWQMWZZBD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=NC(=C2N1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B11919745.png)







![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11919807.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)
